molecular formula C6H3Cl2NO4S B1581952 4-Chloro-2-nitrobenzenesulfonyl chloride CAS No. 4533-96-4

4-Chloro-2-nitrobenzenesulfonyl chloride

Cat. No. B1581952
CAS RN: 4533-96-4
M. Wt: 256.06 g/mol
InChI Key: LYESTQKHIPXVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058269B2

Procedure details

The mixture of 4-Chloro-2-nitro-phenylamine (2.0 g, 11.6 mmol) (Aldrich) in TFA (30 mL) and conc. hydrochloric acid (3 mL) was cooled to −5° C., then a solution of NaNO2 in water (5 mL) was dropped into at such a rate that the temperature did not above 5° C. When the addition was complete, the mixture was stirred at 0° C. for additional 5 min, then poured into a mixture of acetic acid (40 mL), sulfurous acid (40 mL), CuCl2 (824 mg, 6.1 mmol) and CuCl (50 mg, 0.5 mmol), which was cooled to 0° C. in advance. The whole was stirred at room temperature for 40 min, diluted with water (100 mL), filtered. The filter cake was washed with water, dried in vacuo to give 1.5 g 4-Chloro-2-nitro-benzenesulfonyl chloride. MS: [M+H]+=256
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CuCl2
Quantity
824 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](N)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.N([O-])=O.[Na+].C(O)(=O)C.[S:20](=[O:23])(O)[OH:21].[ClH:24]>C(O)(C(F)(F)F)=O.O.Cl[Cu]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:20]([Cl:24])(=[O:23])=[O:21])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)=O
Name
CuCl2
Quantity
824 mg
Type
reactant
Smiles
Name
Quantity
50 mg
Type
catalyst
Smiles
Cl[Cu]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for additional 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not above 5° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C. in advance
STIRRING
Type
STIRRING
Details
The whole was stirred at room temperature for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.